5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating or ultrasonic treatment to enhance solubility and reaction rates .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained through crystallization and recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can have different chemical and biological properties .
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also act as an enzyme inhibitor, blocking the activity of enzymes essential for the survival and proliferation of pathogens .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A related compound with similar antimicrobial properties.
5-Chloro-8-quinolinol: Another quinoline derivative used in various chemical and biological applications.
5,7-Diiodo-8-hydroxyquinoline: Known for its use in medical treatments and as an antiseptic.
Uniqueness
Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields .
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,5-dichloro-4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4NO4S/c1-24-13-6-11(19)14(7-10(13)18)26(22,23)25-16-12(20)5-9(17)8-3-2-4-21-15(8)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFIQGAGWYARNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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